molecular formula C22H21N3O7S B2664085 6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-22-7

6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2664085
CAS RN: 864926-22-7
M. Wt: 471.48
InChI Key: ZTVCKDVYRNIMRR-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives, which are part of your compound, are known to have diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives can be determined using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives can be complex and depend on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be determined using various techniques. For example, the IR spectrum can show distinctive absorbance analogous to the C=O groups .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This synthesis involves ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
  • Another study delved into the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents, producing a variety of heterocyclic derivatives. This demonstrates the compound's versatility in forming different heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).

Photophysical Properties

  • A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with a focus on investigating their spectral-fluorescent properties. The study found a correlation between these properties and their chemical structure, highlighting the compound's potential in photophysical applications (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Biological Activities

  • Compounds related to the query chemical have been synthesized with an emphasis on their biological activity. For example, the preparation and reactions of thiazolopyrimidinones and their derivatives fused with thiophene rings have been explored for their biocidal properties against bacteria and fungi, suggesting potential antimicrobial applications (Youssef, Abbady, Ahmed, & Omar, 2011).
  • Additionally, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, with further analysis on their binding affinity towards human serum albumin (HSA) through molecular docking studies (Nikalje, Hirani, & Nawle, 2015).

Safety And Hazards

The safety and hazards associated with isoindoline-1,3-dione derivatives can vary depending on the specific derivative. Some general safety information can be found in the Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research could focus on synthesizing new isoindoline-1,3-dione derivatives and studying their biological activities . For example, further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-3-32-22(30)24-9-8-14-15(10-24)33-18(17(14)21(29)31-2)23-16(26)11-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-7H,3,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCKDVYRNIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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